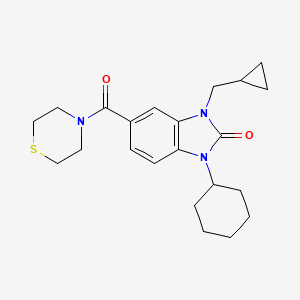

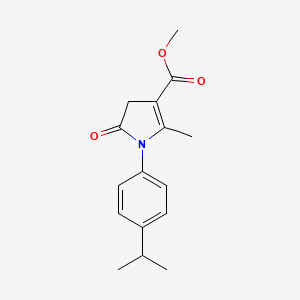

![molecular formula C20H23F2N5O B5538087 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves complex organic reactions. For instance, Mekky et al. (2021) described the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a bis(benzofuran-enaminone) hybrid as a key intermediate, employing microwave irradiation for effective synthesis (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine often features a complex arrangement of rings and substituents. Özbey et al. (1998) studied the molecular structure of a related compound, revealing insights into its planarity and ring conformation (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions of pyrimidine derivatives can vary. For example, Shutske et al. (1997) synthesized 3-substituted 6-piperazinylpyrazolo[3,4-b]pyridines, showcasing the chemical versatility of similar compounds (Shutske & Roehr, 1997).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be studied through various analytical techniques. However, specific studies on the physical properties of 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine are not readily available in the literature.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives include their reactivity, stability, and interaction with other molecules. For instance, Jang et al. (2010) synthesized a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the structural and chemical diversity achievable in this class of compounds (Jang et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research into compounds similar to "4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" often focuses on synthesizing new chemical entities with potential therapeutic properties. For instance, studies have reported the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, with some compounds exhibiting antimicrobial activity, indicating the potential for creating new antibacterial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Biological Activity

The pharmacological potential of compounds structurally related to "4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a significant area of interest. For example, the design, synthesis, and structure-activity relationship studies of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives revealed potent, orally active platelet-activating factor (PAF) antagonists, highlighting the therapeutic potential of piperidine derivatives in cardiovascular diseases (Carceller, Merlos, Giral, Balsa, García-Rafanell, & Forn, 1996). Another study focused on the synthesis of piperazinylpyrazolo[3,4-b]pyridines as selective serotonin re-uptake inhibitors, demonstrating the application of pyrazolo[3,4-b]pyridine derivatives in treating mental health disorders (Shutske & Roehr, 1997).

Molecular Interactions and Mechanisms

Understanding the molecular interactions and mechanisms of action of compounds like "4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is crucial for their potential application in drug development. A study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations illustrates the importance of studying the molecular properties of these compounds for applications beyond pharmacology, such as in materials science (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N5O/c21-15-4-5-16(17(22)14-15)19(28)26-12-10-25(11-13-26)18-6-7-23-20(24-18)27-8-2-1-3-9-27/h4-7,14H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZAPKODVVJFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

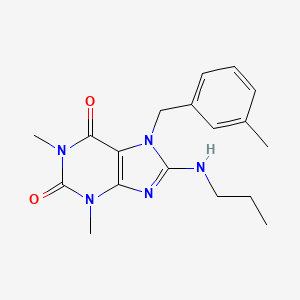

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

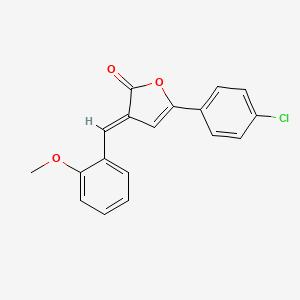

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

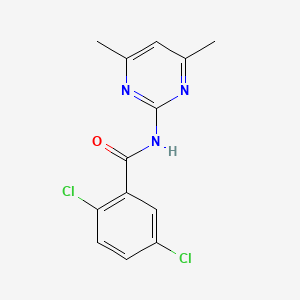

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)